
TG100-115
Overview
Description
TG100-115 is a selective inhibitor of phosphoinositide 3-kinase gamma and phosphoinositide 3-kinase delta. It has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. The compound has shown promise in preclinical studies for its ability to modulate immune responses and inhibit tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TG100-115 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
- Formation of the pteridine core.
- Introduction of amino and hydroxy groups at specific positions on the pteridine ring.
- Final purification to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: TG100-115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents on the pteridine ring, leading to derivatives with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Introduction to TG100-115
This compound is a small-molecule inhibitor primarily known for its selective inhibition of the phosphoinositide 3-kinase gamma and delta isoforms, as well as the transient receptor potential melastatin 7 (TRPM7) kinase. This compound has garnered interest in various fields of biomedical research due to its potential applications in cancer treatment, cardioprotection, and inflammatory diseases.
Cancer Research
This compound has shown significant promise as a TRPM7 kinase inhibitor, particularly in the context of breast cancer. Research indicates that it inhibits TRPM7 kinase activity in an ATP-competitive manner, demonstrating over 70-fold stronger activity than the known inhibitor rottlerin . The compound's effects include:
- Inhibition of Cell Migration and Invasion : this compound significantly reduces the migration and invasion capabilities of breast cancer cells (MDA-MB-231) without adversely affecting cell proliferation .
- Phosphorylation Impact : It inhibits the phosphorylation of myosin IIA heavy chain and focal adhesion kinase, which are critical for cancer cell motility and invasion .
Case Study: Breast Cancer
In a study focusing on breast cancer cells, this compound was evaluated for its ability to inhibit TRPM7-mediated processes. The results indicated that this compound could serve as a valuable tool for exploring TRPM7's role in cancer biology, potentially leading to new therapeutic strategies .
Cardioprotection
This compound has been investigated for its cardioprotective effects in models of myocardial infarction (MI). The compound demonstrated:
- Reduction of Infarct Size : In rigorous animal models, this compound significantly reduced infarct development and preserved myocardial function, indicating its potential as a therapeutic agent post-MI .
- Anti-inflammatory Properties : The inhibitor was shown to limit inflammatory responses in the myocardium, suggesting that it may help mitigate ischemia/reperfusion injury even when administered after the onset of ischemic damage .
Case Study: Myocardial Infarction
In studies involving rodent and porcine models, this compound was administered during various stages of reperfusion. Results indicated a notable increase in viable tissue within the ischemic zone and a significant reduction in infarct size compared to control groups .
Inflammatory Diseases
This compound has also been explored for its anti-inflammatory effects, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Key findings include:
- Reduction of Pulmonary Inflammation : In murine models of asthma, aerosolized this compound markedly decreased eosinophilia and interleukin-13 levels, which are characteristic of allergic inflammation .
- Therapeutic Potential in COPD : The compound effectively inhibited neutrophilic inflammation induced by inhaled stimuli, suggesting its utility in treating steroid-resistant pulmonary inflammation associated with COPD .
Case Study: Asthma and COPD
Preclinical studies have demonstrated that aerosolized this compound can significantly reduce inflammatory markers in both asthma and COPD models. This supports the hypothesis that targeting phosphoinositide 3-kinase gamma and delta isoforms could be beneficial in managing these conditions .
Summary of Findings
The diverse applications of this compound underscore its potential as a significant research tool and therapeutic candidate across multiple domains:
Application Area | Key Findings |
---|---|
Cancer Research | Inhibits TRPM7 kinase; reduces migration/invasion |
Cardioprotection | Reduces infarct size; limits inflammation post-MI |
Inflammatory Diseases | Decreases eosinophilia in asthma; inhibits neutrophilia |
Mechanism of Action
TG100-115 exerts its effects by selectively inhibiting the activity of phosphoinositide 3-kinase gamma and phosphoinositide 3-kinase delta. These enzymes play crucial roles in cell signaling pathways that regulate immune responses, cell growth, and survival. By inhibiting these kinases, this compound can modulate immune responses, reduce inflammation, and inhibit tumor growth. The compound’s mechanism involves binding to the active site of the kinases, preventing their activation and subsequent signaling .
Comparison with Similar Compounds
Wortmannin: A non-selective inhibitor of phosphoinositide 3-kinase.
LY294002: Another non-selective inhibitor of phosphoinositide 3-kinase.
Idelalisib: A selective inhibitor of phosphoinositide 3-kinase delta.
Comparison: TG100-115 is unique in its selectivity for both phosphoinositide 3-kinase gamma and phosphoinositide 3-kinase delta, whereas other inhibitors like wortmannin and LY294002 are non-selective. Idelalisib, while selective for phosphoinositide 3-kinase delta, does not inhibit phosphoinositide 3-kinase gamma. This dual selectivity of this compound makes it particularly valuable for studying the combined roles of these kinases in various biological processes .
Biological Activity
TG100-115 is a small-molecule inhibitor that has garnered attention for its biological activity, particularly in the context of cancer and inflammatory diseases. This article delves into the compound's mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Overview of this compound
This compound is primarily recognized as a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase. TRPM7 plays a crucial role in various cellular processes, including cell proliferation and migration, particularly in breast cancer cells. The compound has been shown to inhibit TRPM7 kinase activity in an ATP-competitive manner, outperforming other known inhibitors like rottlerin by over 70-fold in potency .
Inhibition of TRPM7 Kinase Activity
This compound effectively inhibits TRPM7 kinase activity, leading to significant reductions in breast cancer cell migration and invasion. It has been demonstrated that this compound suppresses the phosphorylation of myosin IIA heavy chain and focal adhesion kinase, which are critical for cell motility .
Impact on Neutrophil Function
Research indicates that this compound also influences immune responses by affecting neutrophil recruitment. In studies involving murine models, the inhibition of TRPM7 kinase activity by this compound resulted in impaired neutrophil transmigration and reactive oxygen species production in response to inflammatory stimuli . This suggests that this compound could be a valuable tool for modulating immune responses in inflammatory diseases.
Pharmacokinetics and Safety Profile
Aerosolized formulations of this compound have been tested for their pharmacokinetic properties. In preclinical studies, these formulations showed high pulmonary concentrations with minimal systemic exposure, indicating a favorable safety profile. No significant clinical or histological changes were observed after 21 days of administration in animal models .
Breast Cancer
In vitro studies using MDA-MB-231 breast cancer cells revealed that while this compound had minimal effects on cell proliferation, it significantly reduced cell migration and invasion. This highlights its potential as a therapeutic agent against metastatic breast cancer .
Asthma and COPD
In models of asthma and chronic obstructive pulmonary disease (COPD), aerosolized this compound markedly reduced pulmonary eosinophilia and interleukin-13 levels, which are indicative of inflammatory responses characteristic of these diseases. The compound also demonstrated efficacy in overcoming steroid-resistant inflammation in COPD models .
Data Summary
Study | Findings | |
---|---|---|
Breast Cancer (MDA-MB-231) | Inhibited migration/invasion; minimal effect on proliferation | Potential therapeutic agent for metastatic breast cancer |
Asthma Model | Reduced eosinophilia and interleukin-13 levels | Favorable for asthma treatment |
COPD Model | Overcame steroid resistance; reduced neutrophilic inflammation | Promising for COPD therapy |
Q & A
Basic Research Questions
Q. What are the primary molecular targets of TG100-115, and how do they influence experimental design?
this compound is a dual inhibitor of PI3Kγ/δ and TRPM7 kinase, with additional off-target effects on Akt and FRAP (mTOR) . To isolate its mechanisms, researchers should:
- Use selective inhibitors (e.g., GDC-0032 for PI3Kγ/δ ) to compare outcomes.
- Validate TRPM7 kinase inhibition via phosphorylation assays (e.g., anti-pSer1511 antibodies in HEK293 cells) .
- Include dose-response curves (0–50 µM) and time-course experiments to distinguish transient vs. sustained effects .
Q. How does this compound modulate immune cell infiltration in tumor microenvironments?
In pancreatic cancer models, this compound increases CD8+ T cells and CD80+ dendritic cells while reducing FoxP3+ regulatory T cells, suggesting immune activation . Methodological approaches include:
- Immunohistochemistry (IHC) for spatial quantification of immune cells (cells/mm²).
- Flow cytometry to analyze macrophage polarization (M1/M2 ratios) in colon cancer models .
- Combination with DNA vaccines (e.g., ENO1) to assess synergistic antitumor immunity .
Q. What in vitro assays are optimal for assessing this compound’s cytotoxicity and apoptosis induction?
- MTT assays for cell viability (e.g., IC₅₀ determination in U251 glioblastoma cells) .
- Western blotting for apoptosis markers (Bax/Bcl-2 ratio, caspase-3/9 cleavage) .
- Annexin V/PI staining to quantify apoptotic populations in bladder cancer cells treated with this compound and [6]-gingerol .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytokine profiles induced by this compound across macrophage subtypes?
this compound upregulates pro-inflammatory cytokines (IL-1β, CXCL10) in both M1 and M2 macrophages but reduces immunosuppressive proteins like Survivin and MCL-1 . To address discrepancies:
- Perform RNA-seq to identify context-dependent gene networks.
- Use conditioned media from this compound-treated macrophages to assess paracrine effects on tumor cells .
- Validate findings across multiple cell lines (e.g., HT29 colon cancer vs. PDC #1 cells) .
Q. What experimental strategies differentiate TRPM7 kinase inhibition from PI3Kγ/δ blockade in this compound’s antitumor effects?
- Genetic knockdown : Compare outcomes in TRPM7-knockout vs. wild-type cells .
- Kinase-dead mutants : Transfect cells with TRPM7 mutants lacking kinase activity to isolate channel effects .
- Pathway-specific reporters : Use PI3K/Akt luciferase assays vs. Mg²⁺ flux measurements for TRPM7 channel activity .
Q. How can this compound’s impact on tumor-associated macrophages (TAMs) be quantified in vivo?
- Flow cytometry : Analyze TAM subsets (CD11b⁺/F4/80⁺/CD206⁺ for M2) in murine models .
- Intravital imaging : Track macrophage recruitment in 4T1 breast cancer models post-TG100-115 treatment .
- Combination therapies : Co-administer with vascular disrupting agents (e.g., PLG-CA4) to assess TAM depletion efficacy .
Q. What are the challenges in determining this compound’s therapeutic window for neuroprotection vs. oncological applications?
- Dose optimization : In hypoxic-ischemic brain injury (HIBI) models, 2.5 mg/kg this compound pre-treatment reduces cerebral infarction, but higher doses may exacerbate toxicity .
- Timing : Administer this compound at multiple timepoints (e.g., −30 min to +6 hr post-injury) to define the neuroprotective window .
- Behavioral assays : Use rotarod and Morris water maze tests to correlate molecular changes with functional recovery .
Q. Data Analysis and Interpretation
Q. How should researchers analyze dose-dependent and time-dependent effects of this compound?
- Dose-response : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC₅₀ values .
- Time-course : Use non-linear regression to model phosphorylation inhibition kinetics (e.g., TRPM7 Ser1511 dephosphorylation over 90 minutes) .
- Reversibility assays : Wash out this compound and monitor signal recovery (e.g., pSer1511 levels at 20–120 min post-removal) .
Q. What statistical methods are appropriate for reconciling contradictory findings in this compound studies?
- Meta-analysis : Pool data from independent studies (e.g., IL-11 levels in glioblastoma vs. colon cancer ).
- Multivariate regression : Control for variables like cell type, treatment duration, and inhibitor purity.
- Pathway enrichment : Use tools like GSEA to identify conserved signaling nodes (e.g., PI3K/Akt vs. MAPK) across datasets .
Properties
IUPAC Name |
3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9/h1-8,25-26H,(H4,19,20,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAQDJKSXQLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218009 | |
Record name | TG-100115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677297-51-7 | |
Record name | TG-100115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677297517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TG100-115 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05552 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TG-100115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TG-100115 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ACH1U1E2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.